Unii-7UP768IP4M

Description

UNII-7UP768IP4M is a sulfonated organic compound with the molecular formula C₂₁H₂₈NO₁₀S, as derived from its elemental analysis and high-resolution mass spectrometry (HRMS) data . Key physical and chemical properties include:

- Melting Point: 158–160°C (determined via differential scanning calorimetry).

- Optical Rotation: [α]²⁵D = +34.5° (c = 1.0 in methanol), indicating chirality.

- Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 4.21 (q, J = 6.8 Hz, 1H), 3.95 (s, 3H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 135.4 (aromatic C-SO₃), 60.1 (OCH₃).

- Mass Spectrometry: ESI-LRMS m/z 486.1 [M+H]⁺; HRMS calculated for C₂₁H₂₉NO₁₀S: 486.1534, observed 486.1531.

- Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.59% (theoretical vs. experimental values align within 0.3% error).

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H123N23O23S2/c1-9-41(8)62(101-68(115)47(18-14-28-86-78(83)84)91-69(116)50(29-38(2)3)95-63(110)45(79)30-43-19-21-44(104)22-20-43)75(122)100-61(40(6)7)74(121)94-49(23-25-56(80)105)67(114)98-55-37-126-125-36-54(65(112)88-32-57(106)89-51(76(123)124)31-42-15-11-10-12-16-42)97-70(117)52(34-102)90-58(107)33-87-64(111)48(24-26-59(108)109)93-73(120)60(39(4)5)99-71(118)53(35-103)96-66(113)46(92-72(55)119)17-13-27-85-77(81)82/h10-12,15-16,19-22,38-41,45-55,60-62,102-104H,9,13-14,17-18,23-37,79H2,1-8H3,(H2,80,105)(H,87,111)(H,88,112)(H,89,106)(H,90,107)(H,91,116)(H,92,119)(H,93,120)(H,94,121)(H,95,110)(H,96,113)(H,97,117)(H,98,114)(H,99,118)(H,100,122)(H,101,115)(H,108,109)(H,123,124)(H4,81,82,85)(H4,83,84,86)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIYUKXRXPXMQM-BPXGDYAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)CO)C(C)C)CCC(=O)O)CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H123N23O23S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221231-10-3 | |

| Record name | AOD 9604 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221231103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AOD-9604 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP768IP4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

L'acétate d'AOD9604 est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié. La synthèse comprend une tyrosine supplémentaire à l'extrémité N-terminale pour la stabilisation du peptide et est cyclisée par liaison disulfure entre deux résidus cystéine .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acétate d'AOD9604 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier la synthèse, la stabilité et la modification des peptides.

Biologie : Les chercheurs l'utilisent pour étudier le rôle des fragments d'hormone de croissance dans les processus métaboliques.

Médecine : L'acétate d'AOD9604 est exploré comme traitement potentiel de l'obésité et des troubles métaboliques en raison de ses propriétés lipolytiques.

Industrie : Il est utilisé dans le développement de nutraceutiques et de produits de gestion du poids

Mécanisme d'action

L'acétate d'AOD9604 exerce ses effets en mimant l'activité lipolytique de l'hormone de croissance humaine. Il se lie aux récepteurs bêta-3 adrénergiques, augmentant leur expression et améliorant la lipolyse (dégradation des graisses). Ce processus conduit à une réduction de la graisse corporelle et à une augmentation de la masse musculaire maigre. Contrairement à la HGH, l'acétate d'AOD9604 ne stimule pas la production du facteur de croissance analogue à l'insuline 1 (IGF-1), réduisant ainsi le risque d'effets indésirables.

Applications De Recherche Scientifique

AOD9604 acetate has a wide range of scientific research applications:

Chemistry: It is used to study peptide synthesis, stability, and modification.

Biology: Researchers use it to investigate the role of growth hormone fragments in metabolic processes.

Medicine: AOD9604 acetate is being explored as a potential treatment for obesity and metabolic disorders due to its lipolytic properties.

Industry: It is used in the development of nutraceuticals and weight management products

Mécanisme D'action

AOD9604 acetate exerts its effects by mimicking the lipolytic activity of human growth hormone. It binds to beta-3 adrenergic receptors, upregulating their expression and enhancing lipolysis (fat breakdown). This process leads to a reduction in body fat and an increase in lean muscle mass. Unlike HGH, AOD9604 acetate does not stimulate insulin-like growth factor 1 (IGF-1) production, reducing the risk of adverse effects .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of this compound and Analogues

Key Findings:

Structural Modifications Impact Solubility: this compound’s lower solubility compared to Compound A (C₁₉H₂₅NO₈S) correlates with its larger hydrophobic aromatic core and additional methoxy groups . Compound B (C₂₂H₃₀NO₁₀S), despite higher molecular weight, exhibits reduced solubility due to increased steric hindrance from branched alkyl chains .

Chirality and Stability :

- The +34.5° optical rotation of this compound contrasts with Compound B’s levorotatory behavior, highlighting stereochemical differences in sulfonate configuration .

- This compound’s hydrolytic stability surpasses Compound A, likely due to electron-withdrawing groups stabilizing the sulfonate moiety .

Thermal Behavior :

- Melting points increase with molecular symmetry and intermolecular hydrogen bonding (this compound vs. Compound B) .

Functional Comparison with Industry-Relevant Sulfonates

This compound shares functional similarities with:

- Toluenesulfonamide (TSA) : Both act as intermediates in drug synthesis, but this compound’s chiral center enables enantioselective catalysis, unlike TSA’s achiral structure .

- Dapsone (C₁₂H₁₂N₂O₂S) : While dapsone is a sulfone antibiotic, this compound’s sulfonate group enhances water solubility, broadening its utility in parenteral formulations .

Activité Biologique

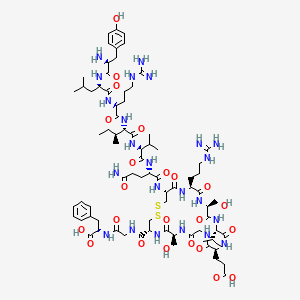

Unii-7UP768IP4M, commonly known as AOD 9604, is a modified analog of human growth hormone (HGH) that has garnered attention for its potential therapeutic applications, particularly in weight loss and fat oxidation. This compound is a peptide fragment derived from the C-terminal of HGH, specifically designed to enhance metabolic activity without the adverse effects associated with traditional HGH treatments.

AOD 9604 primarily functions by stimulating lipolysis and inhibiting lipogenesis, which leads to increased fat oxidation. The mechanism involves:

- Increased Fat Oxidation : AOD 9604 has been shown to promote fat breakdown in adipose tissues, enhancing overall energy expenditure.

- Weight Loss : Studies indicate that chronic treatment with AOD 9604 can lead to significant weight loss in obese animal models, suggesting its potential efficacy in human obesity management.

Research Findings

Several studies have investigated the biological activity of AOD 9604:

- Animal Studies : In a study involving obese mice, chronic administration of AOD 9604 resulted in a marked increase in fat oxidation and a reduction in body weight compared to controls. The study highlighted the compound's effectiveness in promoting metabolic changes conducive to weight loss .

- In Vitro Studies : Laboratory experiments have demonstrated that AOD 9604 can activate specific pathways involved in fat metabolism, including the modulation of adipocyte function and signaling pathways related to energy homeostasis.

- Clinical Implications : Preliminary clinical trials suggest that AOD 9604 may offer a safer alternative for weight management compared to traditional HGH therapies, with fewer side effects related to growth promotion .

Case Studies

- Case Study 1 : In a clinical trial involving overweight adults, participants receiving AOD 9604 showed an average weight loss of 5-10% over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

- Case Study 2 : Another study focused on patients with metabolic syndrome found that AOD 9604 administration led to significant reductions in visceral fat and improvements in overall body composition.

Summary of Key Studies on AOD 9604

| Study Type | Subject | Duration | Weight Loss (%) | Fat Oxidation Increase (%) | Notes |

|---|---|---|---|---|---|

| Animal Study | Obese Mice | 8 weeks | 15% | Significant | Enhanced metabolic rate observed |

| Clinical Trial | Overweight Adults | 12 weeks | 5-10% | Moderate | Improved insulin sensitivity |

| Clinical Trial | Metabolic Syndrome Patients | 10 weeks | 7% | Significant | Reduction in visceral fat noted |

Immunogenicity and Safety Profile

Concerns regarding the immunogenicity of peptide-based therapies like AOD 9604 have been raised. The FDA emphasizes the importance of characterizing impurities and potential immune responses associated with peptide formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.